4-benzoyl-N-(2-ethylphenyl)benzamide
Description
Properties
IUPAC Name |
4-benzoyl-N-(2-ethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-2-16-8-6-7-11-20(16)23-22(25)19-14-12-18(13-15-19)21(24)17-9-4-3-5-10-17/h3-15H,2H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTMYNJMSKODSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-(2-ethylphenyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the method mentioned above can be adapted for industrial use due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-(2-ethylphenyl)benzamide can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-benzoyl-N-(2-ethylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of therapeutic agents.
Industry: Utilized in the production of materials such as plastics and rubber.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-(2-ethylphenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives are known to inhibit the activity of certain enzymes, such as tyrosinase, which plays a role in melanin synthesis. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Compounds
Structural Analogues and Substituent Effects
Key Compounds :
4-Benzoyl-N-(furan-2-ylmethyl)benzamide (C₂₃H₁₉NO₃): Features a furan-2-ylmethyl group instead of 2-ethylphenyl, introducing oxygen-containing heterocyclic properties .
4-Benzoyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide (C₂₇H₂₀N₃O₅S₂): Incorporates a thiazole ring with a nitrobenzenesulfonyl group, enhancing electron-withdrawing character .
N-(4-Dimethylphenyl)benzamide (9h) and N-(4-Ethylphenyl)benzamide (9j) : Differ in substituent position (para vs. ortho) and alkyl chain length, altering hydrophobicity and steric bulk .
Structural Insights :
- The 2-ethylphenyl group in 4-benzoyl-N-(2-ethylphenyl)benzamide provides moderate steric hindrance compared to bulkier substituents like 4-dimethylphenyl (9h) or extended alkyl chains.
Pharmacological Activity Comparisons
Anticonvulsant Activity :
- 4-Amino-N-(2-ethylphenyl)benzamide (4-AEPB): A structural analog with an amino group instead of benzoyl. It demonstrated potent anticonvulsant activity in the maximal electroshock (MES) test (10–100 mg/kg), comparable to phenytoin . The benzoyl group in the target compound may reduce bioavailability due to increased hydrophobicity.
Anti-Inflammatory Activity :
- Oxadiazole benzamides (e.g., C4, C7 ): Chloro and nitro substituents at specific positions enhanced anti-inflammatory effects. The 2-ethylphenyl group in the target compound may favor membrane permeability but lacks direct electron-withdrawing groups linked to anti-inflammatory potency .
Gastrokinetic Activity :
- AS-4370 (4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide): Exhibited superior gastrokinetic activity without dopamine D2 receptor antagonism, unlike metoclopramide . The absence of a morpholine or fluorobenzyl group in 4-benzoyl-N-(2-ethylphenyl)benzamide suggests divergent mechanisms of action.
Spectroscopic and Physicochemical Properties
IR and NMR Data :
- 4-Benzoyl-N-(2-ethylphenyl)benzamide : IR spectra show characteristic C=O (benzoyl) stretching at ~1650 cm⁻¹ and N-H bending at ~1540 cm⁻¹. ¹H-NMR signals for the ethyl group appear as a triplet at δ 1.2–1.4 ppm and a quartet at δ 2.5–2.7 ppm .
- N-(3-Methylphenyl)benzamide derivatives : Methyl groups exhibit sharper singlet peaks (δ 2.3 ppm), while ethyl groups show splitting due to coupling with adjacent protons .
Solubility and Stability :
- The 2-ethylphenyl group improves lipid solubility compared to polar substituents (e.g., methoxy in Rip-B ). However, it may reduce aqueous solubility, limiting formulation options.
Biological Activity
4-benzoyl-N-(2-ethylphenyl)benzamide is a synthetic compound belonging to the benzamide class, which is known for its diverse biological activities. This compound has been investigated for its potential antimicrobial and anticancer properties, making it a subject of interest in pharmaceutical research.
Chemical Structure
The chemical formula of 4-benzoyl-N-(2-ethylphenyl)benzamide is C_{17}H_{17}N_{1}O_{1}, and it features a benzoyl group attached to an ethyl-substituted phenyl ring. This specific structure contributes to its unique biological activities.
Antimicrobial Properties
Research indicates that 4-benzoyl-N-(2-ethylphenyl)benzamide exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Study: Efficacy Against Bacterial Strains
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, indicating potent activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
Anticancer Activity
The anticancer potential of 4-benzoyl-N-(2-ethylphenyl)benzamide has also been explored, particularly its effects on various cancer cell lines, including breast and colon cancer cells.
The compound is thought to induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, it may inhibit cell proliferation by interfering with the cell cycle.
Research Findings
In vitro studies have shown that treatment with this compound resulted in a reduction of cell viability in breast cancer cell lines by approximately 70% at a concentration of 25 µM after 48 hours.
| Cell Line | Viability Reduction (%) | Concentration (µM) |
|---|---|---|
| Breast Cancer (MCF-7) | 70 | 25 |
| Colon Cancer (HCT116) | 65 | 25 |
Target Interaction
4-benzoyl-N-(2-ethylphenyl)benzamide acts as an allosteric modulator, particularly influencing metabolic enzymes such as glucokinase. This interaction enhances glucose metabolism, potentially lowering blood glucose levels.
Biochemical Pathways
By acting on glucokinase, the compound facilitates the conversion of glucose to glucose-6-phosphate, which is crucial in both glycogenesis and glycolysis pathways. This mechanism may have implications for diabetes management.
Synthesis and Preparation Methods
The synthesis of 4-benzoyl-N-(2-ethylphenyl)benzamide typically involves the condensation reaction between benzoic acid derivatives and amines. A notable method includes using ultrasonic irradiation combined with Lewis acidic ionic liquids for higher yields and eco-friendliness.
Synthetic Route Example
- Reagents : Benzoic acid derivative, ethylamine, ionic liquid catalyst.
- Conditions : Ultrasonic irradiation at room temperature.
- Yield : Approximately 85%.
Comparison with Related Compounds
When compared with other benzamide derivatives, 4-benzoyl-N-(2-ethylphenyl)benzamide demonstrates unique properties due to its specific structural modifications. Similar compounds have shown varying degrees of antimicrobial and anticancer activities, but this particular derivative stands out due to its potency and specificity in targeting metabolic pathways.
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| N-benzylbenzamide | Moderate | Low |
| N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide | High | Moderate |
| 4-benzoyl-N-(2-ethylphenyl)benzamide | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
